molecular formula C13H14N2O4 B11856795 Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)- CAS No. 64169-74-0

Acetamide, N-(2,2-dimethyl-7-nitro-2H-1-benzopyran-6-yl)-

Katalognummer: B11856795
CAS-Nummer: 64169-74-0
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: UWPCIMKHFDRHAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide is a synthetic organic compound with the molecular formula C13H14N2O4. It belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide typically involves the condensation of 7-nitro-2H-chromen-6-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromen derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit the proliferation of certain cancer cell lines.

    Industry: Utilized in the production of dyes and pigments due to its chromen structure

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxycoumarin: Known for its antimicrobial and antifungal properties.

    Coumarin: Exhibits anti-tumor activity and is used in the synthesis of various pharmaceuticals.

    2H-Chromen-2-one: Used in the production of dyes and pigments

Uniqueness

N-(2,2-Dimethyl-7-nitro-2H-chromen-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the acetamide moiety allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

64169-74-0

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

N-(2,2-dimethyl-7-nitrochromen-6-yl)acetamide

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-10-6-9-4-5-13(2,3)19-12(9)7-11(10)15(17)18/h4-7H,1-3H3,(H,14,16)

InChI-Schlüssel

UWPCIMKHFDRHAA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C2C(=C1)C=CC(O2)(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.